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Property

Detalils

Half-life (t1/2)
Dosing Support

Key In Vitro Potency
(ECs0)

Protein Binding Shift

Selectivity Index

(CCs0lECso)

Key Resistance Loci
(NS5A)

~20 hours [1] [2]

Half-life supports once-daily dosing [1]

2 to 24 pM (against HCV replicons of genotypes 1-5) [3]

~10-fold ECso shift in presence of 40% human serum (genotype 1b
replicon) [3]

>5 x 107 [3]

Amino acids 28, 30, 31, 32, and 93 [3]

| Clinical Viral Load Reduction | * Genotype 1la: 3.2-3.6 logio/mL * Genotype 1b: 3.0-4.3 logio/mL
Genotype 3: 3.2-3.4 logio/mL * Genotype 4: 3.6-3.9 logio/mL [1] [2] |

Samatasvir was well-tolerated in clinical studies. The most common adverse events included constipation,

nausea, and headache, which occurred at a similar frequency in the active and placebo groups and were all
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mild or moderate in intensity [1] [2].

Key Experimental Protocols

The data in the summary table were derived from standardized experimental protocols. Here are the

methodologies for the key experiments cited.

Clinical Pharmacokinetic and Antiviral Activity Study

This is the primary source for the human pharmacokinetic data and viral load reduction figures [1] [2].

¢ Study Design: A randomized, double-blind, multiple-dose study.
¢ Population: Treatment-naive adults infected with HCV genotype 1, 2, 3, or 4.
¢ Intervention: Subjects received either a placebo or samatasvir (at doses of 25, 50, or 100 mg) once
daily for 3 days.
e Data Collection:
o Pharmacokinetics: Plasma samples were collected up to Day 10 for analysis. The half-life was
determined from this concentration-time data.
o Antiviral Activity: Plasma HCV RNA levels were measured and the maximum change from
baseline was calculated as the mean logio reduction.

In Vitro Potency and Resistance Profile

This study provided the foundational in vitro data on samatasvir's activity and resistance [3].

e HCV Replicon Assay: The 50% effective concentration (ECso) was determined using bicistronic HCV
replicons (genotypes la and 1b) and intergenotypic (IGT) replicons containing the NS5A region from
genotypes 1 through 5. These replicons expressed a luciferase reporter gene, and inhibition of
replication was measured by a reduction in luciferase activity.

e Cytotoxicity Assay: The 50% cytotoxic concentration (CCso) was measured in parallel in the host
cell line (e.g., Huh-7) to calculate the selectivity index (CCso/ECso).

¢ Resistance Selection: Genotype 1a replicon cells were cultured with increasing concentrations of
samatasvir. The replicons from surviving colonies were then sequenced to identify amino acid
changes in the NS5A protein that conferred resistance.
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Visualizing the Clinical Study Design

The following diagram illustrates the flow of the key clinical study that established the pharmacokinetic

properties of samatasvir.
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> Flowchart of the 3-day clinical trial assessing samatasvir's pharmacokinetics and antiviral activity.

Key Findings and Limitations in the Data

¢ Pan-Genotypic Activity with a Notable Exception: While samatasvir demonstrated potent activity
across multiple genotypes, its effect was minimal in HCV genotype 2 patients who had a baseline
M31 polymorphism in the NS5A protein [1]. Activity was preserved in those with an L31
polymorphism.
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e High Barrier to Resistance In Vitro: The low EC90/ECso ratio of 2.6 indicated a steep dose-
response curve, which is a favorable property often associated with a higher genetic barrier to
resistance [3].

e Combination Therapy Potential: In vitro studies showed that samatasvir had an additive effect
when combined with other antiviral agents (e.g., interferon, ribavirin, protease inhibitors), supporting
its development as part of a combination DAA regimen [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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